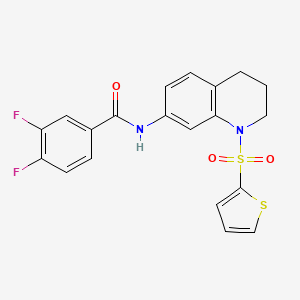

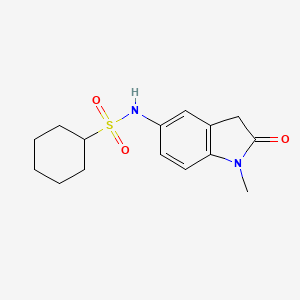

N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide” is a chemical compound likely related to the 2-oxoindoline family . Compounds in this family have been studied for their potential therapeutic and biological characteristics .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-oxoindoline-based acetohydrazides, have been synthesized through various methods . For instance, one method involves the design and synthesis of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides .Scientific Research Applications

Anticancer Agent Development

N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide has shown promise in the field of oncology as a potential anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers . These compounds can induce apoptosis, a form of programmed cell death essential for stopping the proliferation of cancer cells. The most potent derivatives have been found to be more cytotoxic than existing procaspase-3 activating compounds, suggesting their potential as templates for novel anticancer drugs .

Apoptosis Mechanism Studies

The compound’s ability to induce apoptosis in cancer cells makes it a valuable tool for studying the mechanisms of cell cycle and apoptosis . Understanding these mechanisms is crucial for developing new therapeutic strategies to treat cancer. By analyzing how this compound derivatives affect the cell cycle and apoptosis pathways, researchers can identify new targets for anticancer therapy.

Molecular Docking and Drug Design

Molecular docking studies involving this compound derivatives have been conducted to assess their binding profiles within the active sites of target proteins such as VEGFR-2 . These studies are instrumental in the rational design of new drugs, as they provide insights into the molecular interactions that underpin the compound’s anticancer activity.

Pharmacokinetic and ADME Profiling

The pharmacokinetic properties and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of this compound derivatives are evaluated to determine their suitability as drug candidates . This includes assessing their bioavailability, half-life, and potential toxicity, which are all critical factors in the drug development process.

Biochemical Pathway Analysis

Research involving this compound contributes to a deeper understanding of biochemical pathways, particularly those related to cell death and survival . By elucidating how the compound interacts with various enzymes and proteins, scientists can uncover new details about these complex biological processes.

Mechanism of Action

Target of Action

The primary target of N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel small molecules designed to activate procaspase-3 .

Mode of Action

This compound interacts with its target, procaspase-3, to induce apoptosis, a programmed cell death process . This interaction leads to notable cytotoxicity, particularly in cancer cells .

Biochemical Pathways

The compound affects both the extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes, including caspase-3 . The activation of procaspase-3 by the compound leads to the induction of apoptosis and ultimately causes the death of cancer cells .

Result of Action

The compound shows notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . It induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . The most potent compound in the series was found to be three- to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in the three cancer cell lines tested .

properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)cyclohexanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-17-14-8-7-12(9-11(14)10-15(17)18)16-21(19,20)13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKWDUJNQNLYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2750087.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2750091.png)

![3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2750093.png)

![2-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2750095.png)

![3-Chloro-2-[3-(2-chlorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2750097.png)

![4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2750099.png)

![tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2750101.png)